molecular formula C21H15N3Na2O9S2 B12704750 Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate CAS No. 73281-07-9

Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate

Cat. No.: B12704750
CAS No.: 73281-07-9
M. Wt: 563.5 g/mol
InChI Key: OUYPBVXIWGMYEI-BLUOJXCYSA-L
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Description

Preparation Methods

The synthesis of Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate involves several steps. The primary synthetic route includes the diazotization of 2-hydroxy-5-methylphenylamine followed by coupling with 2-(4-nitro-2-sulphonatophenyl)vinylbenzene . The reaction conditions typically require acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods often involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate undergoes various chemical reactions, including:

Scientific Research Applications

Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate involves its interaction with molecular targets through its azo and sulphonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, resulting in the desired effects. The pathways involved often include binding to proteins or nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate can be compared with other azo compounds such as:

  • Disodium 4-((2-hydroxy-5-methylphenyl)azo)benzenesulphonate
  • Disodium 4-((2-hydroxy-5-methylphenyl)azo)-2-(4-nitrophenyl)benzenesulphonate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and physical properties. The uniqueness of this compound lies in its specific combination of azo and vinyl groups, which confer distinct reactivity and applications .

Properties

CAS No.

73281-07-9

Molecular Formula

C21H15N3Na2O9S2

Molecular Weight

563.5 g/mol

IUPAC Name

disodium;5-[(2-hydroxy-5-methylphenyl)diazenyl]-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C21H17N3O9S2.2Na/c1-13-2-9-19(25)18(10-13)23-22-16-7-5-14(20(11-16)34(28,29)30)3-4-15-6-8-17(24(26)27)12-21(15)35(31,32)33;;/h2-12,25H,1H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b4-3+,23-22?;;

InChI Key

OUYPBVXIWGMYEI-BLUOJXCYSA-L

Isomeric SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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